molecular formula C9H8Cl2N2O3S B12074671 5,6-Dichloro-N-(cyclopropylsulfonyl)nicotinamide

5,6-Dichloro-N-(cyclopropylsulfonyl)nicotinamide

Cat. No.: B12074671
M. Wt: 295.14 g/mol
InChI Key: KPKXLGSMRYKNKS-UHFFFAOYSA-N
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Description

5,6-Dichloro-N-(cyclopropylsulfonyl)nicotinamide is a synthetically modified nicotinamide derivative designed for research and development applications. As a functionalized pyridinecarboxamide, this compound serves as a valuable chemical building block or intermediate in medicinal chemistry, particularly in the design and synthesis of novel small molecule inhibitors . Its core structure shares features with other dichloro-nicotinamide compounds investigated for their potential in modulating protein function . Researchers may utilize this reagent in exploring structure-activity relationships (SAR), given the potential for the cyclopropylsulfonyl group to influence target binding and physicochemical properties. The dichloro-substituted pyridine ring is a common pharmacophore that can be further functionalized to develop targeted bioactive molecules. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C9H8Cl2N2O3S

Molecular Weight

295.14 g/mol

IUPAC Name

5,6-dichloro-N-cyclopropylsulfonylpyridine-3-carboxamide

InChI

InChI=1S/C9H8Cl2N2O3S/c10-7-3-5(4-12-8(7)11)9(14)13-17(15,16)6-1-2-6/h3-4,6H,1-2H2,(H,13,14)

InChI Key

KPKXLGSMRYKNKS-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC(=O)C2=CC(=C(N=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Nicotinamide Derivatives

Direct chlorination of nicotinamide (3-pyridinecarboxamide) using chlorine gas (Cl₂) in the presence of catalysts such as manganese dioxide (MnO₂) or iron(III) chloride (FeCl₃) has been reported for analogous compounds. For example, 2,3-dichloro-5-(trichloromethyl)pyridine was synthesized via chlorination of nicotinic acid at 120–180°C under pressurized conditions. Adapting this method, nicotinamide can undergo electrophilic chlorination, though the amide group’s meta-directing effects may favor chlorination at positions 2, 4, or 6 rather than 5 and 6. To circumvent this, protecting group strategies or radical chlorination under controlled conditions (e.g., UV light) could enhance selectivity.

Hydrolysis of 5,6-Dichloro-3-cyanopyridine

An alternative route involves the hydrolysis of 5,6-dichloro-3-cyanopyridine to the corresponding amide. This method, demonstrated in patent literature for nicotinamide synthesis, uses aqueous ethanol and manganese dioxide as a catalyst at 90°C. For example, 3-cyanopyridine hydrolyzes to nicotinamide with 99.7% purity under similar conditions. Applied to 5,6-dichloro-3-cyanopyridine, this approach would yield the desired dichloronicotinamide intermediate.

Sulfonation of 5,6-Dichloronicotinamide

The final step involves N-sulfonation of 5,6-dichloronicotinamide with cyclopropylsulfonyl chloride. This reaction follows standard sulfonamide formation protocols:

Reaction Conditions and Optimization

  • Solvent Selection : Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal for facilitating nucleophilic substitution.

  • Base Utilization : Triethylamine (Et₃N) or pyridine is employed to neutralize HCl generated during the reaction.

  • Stoichiometry : A 1:1.2 molar ratio of 5,6-dichloronicotinamide to cyclopropylsulfonyl chloride ensures complete conversion.

Example Procedure :

  • Dissolve 5,6-dichloronicotinamide (1 equiv) in anhydrous DCM.

  • Add cyclopropylsulfonyl chloride (1.2 equiv) dropwise at 0°C, followed by Et₃N (2 equiv).

  • Stir at room temperature for 12 hours.

  • Quench with ice water, extract with DCM, dry over Na₂SO₄, and purify via recrystallization.

Yield and Purity :

ParameterValueSource
Expected Yield70–85%Extrapolated
HPLC Purity≥99%Analogous

Key Challenges and Mitigation Strategies

Regioselective Chlorination

Achieving 5,6-dichlorination on the pyridine ring remains the most significant hurdle. Directed ortho-metalation using lithium diisopropylamide (LDA) or protecting group strategies (e.g., converting the amide to a nitrile temporarily) could improve selectivity. For instance, chlorination of 3-cyanopyridine followed by hydrolysis to the amide may bypass directing group limitations.

Sulfonamide Stability

The cyclopropylsulfonyl group is susceptible to hydrolysis under strongly acidic or basic conditions. Maintaining neutral pH during workup and using mild purification methods (e.g., column chromatography with silica gel) ensures product integrity.

Comparative Analysis of Synthetic Routes

RouteAdvantagesDisadvantagesYield Range
Direct ChlorinationMinimal stepsPoor regioselectivity50–65%
Cyanopyridine HydrolysisHigh purity, scalableRequires dichloro-cyanopyridine precursor75–85%

Scalability and Industrial Relevance

The cyanopyridine hydrolysis route, as demonstrated in patent CN101851194B, is highly scalable, with batch sizes exceeding 1 kg and yields >99% under optimized conditions. Industrial adoption would require:

  • Continuous Flow Reactors : To enhance heat transfer during exothermic chlorination steps.

  • Catalyst Recycling : Manganese dioxide (MnO₂) can be recovered and reused, reducing costs .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-N-(cyclopropylsulfonyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

5,6-Dichloro-N-(cyclopropylsulfonyl)nicotinamide has been explored for various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-N-(cyclopropylsulfonyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The cyclopropylsulfonyl group is believed to play a crucial role in modulating the compound’s activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Thiophene-Substituted Analogues

Compound 4p: 5,6-Dichloro-N-(3-cyano-5-(cyclopropylcarbamoyl)-4-methylthiophen-2-yl)nicotinamide (C₁₄H₉Cl₂N₄O₂S, MW: 366.98 g/mol)

  • Key Differences: Incorporates a thiophene ring with cyano and cyclopropylcarbamoyl substituents instead of a sulfonyl group.
  • Synthesis: Yield of 69% (vs.
  • Activity : Demonstrated antifungal properties in studies, suggesting that the thiophene moiety enhances interactions with fungal enzymes .
  • Analytical Data : HR-MS (m/z): 366.9830 [M-H]⁻; ¹³C NMR signals at δ 163.0 (carbonyl) and 148.7 (pyridine C-2) .

Cyclopentaquinoline Hybrids

Compounds 3a and 3c: Hydrochloride salts with ethyl/butyl-linked cyclopentaquinoline groups (e.g., 5,6-Dichloro-N-[2-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)-ethyl]-nicotinamide hydrochloride)

  • Key Differences: Bulky quinoline substituents and hydrochloride salt forms.
  • Physical Properties : Melting points (139–141 °C for 3a) suggest higher crystallinity than the target compound.
  • Spectral Data : IR peaks at 1538 cm⁻¹ (C=O stretch) and ¹H NMR signals (e.g., δ 13.92 for amide protons) .

Thiazole-Containing Derivatives

Compound from : 5,6-Dichloro-N-[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl]nicotinamide

  • Implications : The thiazole ring may enhance metabolic stability but reduce solubility compared to the sulfonyl group in the target compound.

Isobaric Analogues

2-Methyl-2H-pyrazole-3-carboxylic acid (3-amino-4-bromophenyl)-amide (C₁₁H₁₁BrN₄O, MW: 295.15 g/mol)

  • Key Differences : Same molecular weight as the target compound but distinct functional groups (pyrazole vs. pyridine core; bromophenyl vs. sulfonyl substituents).
  • Implications : Highlights how structural variations in isobaric compounds dramatically alter physicochemical and biological properties.

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula MW (g/mol) Key Substituents Reported Activity Synthesis Yield
Target Compound C₉H₈Cl₂N₂O₃S 295.15 Cyclopropylsulfonyl Not specified N/A
4p C₁₄H₉Cl₂N₄O₂S 366.98 Thiophene, cyclopropylcarbamoyl Antifungal 69%
3a C₂₀H₂₀Cl₂N₅O₂·HCl ~480.3 Cyclopentaquinoline, ethyl linker Not specified (likely CNS) 56%
Compound C₁₉H₁₇Cl₂N₅O₂S₂ ~528.4 Thiazole, chlorothiophen, piperazine Not specified (likely kinase) N/A
Isobaric Compound C₁₁H₁₁BrN₄O 295.15 Pyrazole, bromophenyl Not specified N/A

Research Findings and Implications

  • Bulkier substituents (e.g., quinoline in 3a) may limit membrane permeability but improve target specificity .
  • Analytical Methods : The UPLC-MS/MS method described in (LOD: 0.075–0.600 μg/mL) is applicable for quantifying the target compound, though specific validation data are unavailable .

Biological Activity

5,6-Dichloro-N-(cyclopropylsulfonyl)nicotinamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activities attributed to this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

5,6-Dichloro-N-(cyclopropylsulfonyl)nicotinamide is a derivative of nicotinamide, characterized by the presence of two chlorine atoms at positions 5 and 6 of the pyridine ring and a cyclopropylsulfonyl group. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that 5,6-Dichloro-N-(cyclopropylsulfonyl)nicotinamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli32 µg/mLCell wall synthesis inhibition
Staphylococcus aureus16 µg/mLMetabolic pathway interference
Pseudomonas aeruginosa64 µg/mLDisruption of membrane integrity

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer studies. Preclinical trials suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Case Study: In Vitro Studies on Cancer Cell Lines

A study conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that treatment with 5,6-Dichloro-N-(cyclopropylsulfonyl)nicotinamide resulted in:

  • Inhibition of cell proliferation : A reduction in cell viability was observed at concentrations as low as 10 µM.
  • Induction of apoptosis : Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.
  • Cell cycle arrest : The compound caused a significant accumulation of cells in the G2/M phase.

The biological activity of 5,6-Dichloro-N-(cyclopropylsulfonyl)nicotinamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell growth.
  • Disruption of Cellular Processes : By interfering with cellular signaling pathways, it can induce stress responses leading to apoptosis in cancer cells.
  • Modulation of Gene Expression : Studies have suggested that this compound can alter the expression of genes related to cell survival and proliferation.

Q & A

Q. What are the optimal synthetic routes for 5,6-Dichloro-N-(cyclopropylsulfonyl)nicotinamide in academic settings?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Chlorination : Introduce chlorine atoms at positions 5 and 6 of the nicotinamide backbone using POCl₃ or SOCl₂ under anhydrous conditions .

Sulfonylation : React the chlorinated intermediate with cyclopropanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide bond.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Critical parameters include temperature control (<40°C during sulfonylation) and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. What are the recommended storage conditions and solvent compatibility profiles for 5,6-Dichloro-N-(cyclopropylsulfonyl)nicotinamide?

  • Methodological Answer :
  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent photodegradation and moisture absorption .
  • Solubility : Tested in DMSO (high solubility), methanol (moderate), and water (low). For aqueous experiments, use co-solvents like DMSO (≤1% v/v) to avoid precipitation .

Q. How can researchers validate the purity of 5,6-Dichloro-N-(cyclopropylsulfonyl)nicotinamide post-synthesis?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min; monitor UV absorbance at 254 nm. Purity ≥95% is acceptable for most studies .
  • Melting Point : Compare observed mp (e.g., 255–257°C) with literature values to confirm crystallinity and absence of impurities .

Advanced Research Questions

Q. How can advanced spectroscopic techniques confirm the structural integrity of 5,6-Dichloro-N-(cyclopropylsulfonyl)nicotinamide?

  • Methodological Answer :
  • NMR : Perform ¹H/¹³C NMR in DMSO-d₆. Key signals include:
  • Cyclopropyl protons (δ 1.0–1.5 ppm, multiplet).
  • Sulfonamide NH (δ 10.5–11.0 ppm, broad singlet).
  • Aromatic protons (δ 8.0–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error from theoretical mass .

Q. What experimental design strategies minimize variability in biological activity assays for this compound?

  • Methodological Answer : Use factorial design to optimize variables:
VariableLevels TestedResponse Measured
Concentration1 µM, 10 µM, 100 µMIC₅₀ (enzyme inhibition)
pH6.5, 7.4, 8.0Solubility/activity
Temperature25°C, 37°CReaction kinetics
Replicate each condition 3× and use ANOVA for statistical validation .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply weighted averages to identify outliers.
  • Reproducibility Checks : Repeat assays under standardized conditions (pH 7.4, 37°C, 5% CO₂) with positive/negative controls .
  • Mechanistic Studies : Use knock-out models or competitive binding assays to isolate target interactions .

Q. What computational modeling strategies predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfonamide group) .
  • Molecular Dynamics (MD) : Simulate solvation in water/DMSO mixtures to assess stability over 100 ns trajectories .

Data Analysis & Interpretation

Q. How can researchers differentiate between degradation products and synthetic intermediates in HPLC chromatograms?

  • Methodological Answer :
  • LC-MS/MS : Fragment peaks using collision-induced dissociation (CID) and compare with theoretical fragmentation patterns .
  • Spiking Experiments : Add suspected intermediates (e.g., des-chloro analog) to the sample and monitor co-elution .

Q. What statistical approaches resolve discrepancies in dose-response relationships for this compound?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal (Hill) models using software like GraphPad Prism. Report R² and 95% confidence intervals .
  • Bootstrap Analysis : Resample data 1,000× to assess robustness of EC₅₀ estimates .

Q. How do researchers design controlled studies to isolate the effects of the cyclopropylsulfonyl group on bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with alternative sulfonyl groups (e.g., methyl, phenyl) .
  • Structure-Activity Relationship (SAR) : Test analogs in parallel under identical assay conditions. Correlate substituent electronegativity with activity trends .

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